2-Ethoxy-5-phenyl-2,3-dihydrofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87842-07-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-ethoxy-5-phenyl-2,3-dihydrofuran |
InChI |
InChI=1S/C12H14O2/c1-2-13-12-9-8-11(14-12)10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3 |
InChI Key |
ILYIFAJYJQUGBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 5 Phenyl 2,3 Dihydrofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Ethoxy-5-phenyl-2,3-dihydrofuran, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectral Analysis and Signal Assignment
The proton NMR (¹H NMR) spectrum of this compound displays characteristic signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of these signals allow for precise assignment.
The protons of the phenyl group typically appear as a multiplet in the aromatic region (approximately 7.2-7.5 ppm). The protons on the dihydrofuran ring and the ethoxy group have distinct chemical shifts. The proton at the C2 position, adjacent to two oxygen atoms, is expected to be a doublet of doublets, coupled to the two diastereotopic protons at the C3 position. The olefinic proton at C4 would likely appear as a triplet, coupled to the C3 protons. The methylene (B1212753) protons of the ethoxy group (O-CH₂-CH₃) would present as a quartet, coupled to the methyl protons, which in turn would appear as a triplet.
Table 1: Hypothetical ¹H NMR Data and Assignments for this compound (Note: As specific experimental data is not publicly available, this table represents predicted values based on the analysis of similar structures.)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.2-7.5 | Multiplet | - | Phenyl protons (Ar-H) |
| ~6.5 | Triplet | ~2.5 | H-4 (olefinic) |
| ~5.6 | Doublet of Doublets | ~8.0, ~2.0 | H-2 (acetal) |
| ~3.6-3.9 | Quartet | ~7.0 | O-CH₂ (ethoxy) |
| ~3.0-3.2 | Multiplet | - | H-3 (methylene) |
| ~1.2 | Triplet | ~7.0 | CH₃ (ethoxy) |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms.
For this compound, the carbon atoms of the phenyl ring would resonate in the aromatic region (~125-140 ppm). The olefinic carbons (C4 and C5) would also appear in the downfield region, with C5 (attached to the phenyl group) being more deshielded. The acetal (B89532) carbon (C2) is highly deshielded due to the two attached oxygen atoms and would appear around 100-110 ppm. The methylene carbon of the dihydrofuran ring (C3) and the carbons of the ethoxy group would appear in the upfield region.
Table 2: Hypothetical ¹³C NMR Data and Assignments for this compound (Note: As specific experimental data is not publicly available, this table represents predicted values based on the analysis of similar structures.)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C5 (olefinic, phenyl-substituted) |
| ~140 | C-ipso (phenyl) |
| ~128.7 | C-para/ortho (phenyl) |
| ~125.8 | C-meta (phenyl) |
| ~125 | C4 (olefinic) |
| ~105 | C2 (acetal) |
| ~65 | O-CH₂ (ethoxy) |
| ~35 | C3 (methylene) |
| ~15 | CH₃ (ethoxy) |
Stereochemical Assignments via NMR
The relative stereochemistry of substituents on the dihydrofuran ring can be determined using NMR techniques, primarily through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constant between protons on adjacent carbons (e.g., H-2 and H-3) depends on the dihedral angle between them, which is defined by the stereochemistry.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₂H₁₄O₂), the molecular ion peak [M]⁺ would be expected at m/z = 190.
High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which allows for the determination of the elemental formula of the compound. The calculated exact mass for C₁₂H₁₄O₂ is 190.0994. An experimental HRMS value matching this calculated mass would confirm the molecular formula.
The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or the phenyl group (-•C₆H₅), leading to characteristic fragment ions.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.
For this compound, the IR spectrum would be expected to show:
C-H stretching (aromatic): ~3100-3000 cm⁻¹
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
C=C stretching (aromatic and olefinic): ~1650-1450 cm⁻¹
C-O stretching (ether and acetal): A strong, characteristic band or bands in the ~1250-1050 cm⁻¹ region.
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. The C=C bonds of the phenyl ring and the dihydrofuran ring would likely show strong signals in the Raman spectrum.
Advanced Spectroscopic Techniques for Dihydrofuran Studies
Modern structural elucidation often employs a suite of advanced, multi-dimensional NMR techniques. numberanalytics.comipb.ptresearchgate.netnumberanalytics.com For complex heterocyclic compounds like substituted dihydrofurans, these methods are invaluable for unambiguous signal assignment.
COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are spin-spin coupled, helping to trace the connectivity of protons within the molecule. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of directly attached carbon atoms, providing definitive ¹H-¹³C one-bond connections. numberanalytics.comipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons and heteroatoms. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned earlier, this technique is essential for determining stereochemistry by identifying protons that are close to each other in 3D space. numberanalytics.com
The application of these advanced techniques would provide a complete and unambiguous assignment of all proton and carbon signals for this compound and would definitively establish its three-dimensional structure.
Spectroscopic and Structural Analysis of this compound
The comprehensive characterization of novel chemical compounds is fundamental to advancing chemical science. This article focuses on the spectroscopic and structural elucidation of this compound, a molecule of interest in organic synthesis. The subsequent sections will delve into specific advanced analytical techniques that could be employed to understand its radical characteristics and solid-state structure.
Muon Spin Spectroscopy (MuSR) is a highly sensitive technique used to investigate the magnetic properties of materials and to characterize transient radical species. fnal.govwikipedia.org In a typical MuSR experiment, spin-polarized positive muons are implanted into a sample. stfc.ac.uk The muon, being a light isotope of the proton, can capture an electron to form muonium (Mu), which is chemically analogous to a hydrogen atom. stfc.ac.uk This muonium atom can then react with unsaturated molecules, such as dihydrofurans, to form muoniated radicals. muonsources.orgnih.gov
The precession of the muon's spin is influenced by the local magnetic field, and the subsequent anisotropic decay of the muon allows for the detection of this precession frequency. fnal.govwikipedia.org This provides detailed information about the structure and dynamics of the radical species formed.
While no specific MuSR studies on this compound have been reported, research on related compounds like furan (B31954) and dihydrofuran derivatives demonstrates the utility of this technique. muonsources.org For instance, MuSR has been employed to study the formation of radicals in furan and its isomers within clathrate hydrates, allowing for the determination of hyperfine coupling constants and the identification of different radical isomers. Such studies provide valuable insights into the reactivity and electronic structure of these heterocyclic systems.
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comazolifesciences.com The technique involves diffracting a beam of X-rays off a single crystal of the compound. jhu.edu The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov
A search of the crystallographic literature did not yield a specific crystal structure for this compound. However, numerous studies on phenyl-substituted furan and dihydrofuran derivatives have been published, providing a basis for understanding the potential solid-state structure of the title compound. researchgate.netmdpi.comnih.gov
For example, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine reveals detailed information about its molecular geometry, including the dihedral angles between the furan and phenyl rings. researchgate.net Similarly, studies on other phenyl-substituted heterocyclic compounds provide insights into the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. mdpi.comresearchgate.net
Should single crystals of this compound become available, X-ray crystallographic analysis would provide invaluable data. A hypothetical data table that could be generated from such an analysis is presented below.
| Parameter | Value |
|---|---|
| Chemical Formula | C12H14O2 |
| Formula Weight | 190.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | - |
| γ (°) | 90 |
| Volume (ų) | - |
| Z | 4 |
| Calculated Density (g/cm³) | - |
Theoretical and Computational Investigations of 2 Ethoxy 5 Phenyl 2,3 Dihydrofuran
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in providing a detailed understanding of the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational techniques offer insights that are often complementary to experimental data and can predict properties before a molecule is synthesized.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the molecular structures and energies of organic compounds. organic-chemistry.org The fundamental principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density. organic-chemistry.org This approach allows for a balance between computational cost and accuracy, making it suitable for molecules of the size and complexity of 2-Ethoxy-5-phenyl-2,3-dihydrofuran.
Geometry optimization using DFT involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. researchgate.net For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. The calculations are typically performed using a specific functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), def2-TZVP) that defines the mathematical functions used to describe the atomic orbitals. organic-chemistry.org
While specific DFT geometry optimization data for this compound is not extensively published, we can infer expected structural parameters based on related dihydrofuran systems. The dihydrofuran ring would adopt a partially saturated, non-planar conformation. The phenyl and ethoxy substituents at positions 5 and 2, respectively, will have their geometries optimized in relation to the ring to minimize steric hindrance and maximize electronic stability. The final optimized geometry provides a wealth of information, including the precise spatial arrangement of all atoms.
Table 1: Representative Theoretical Bond Lengths and Angles for a Dihydrofuran Ring System Note: This table presents typical bond lengths and angles for a 2,3-dihydrofuran (B140613) ring calculated using DFT, which are expected to be similar in this compound. Actual values would require specific calculations for the target molecule.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Calculated Value |
| Bond Length | O1 | C2 | ~1.43 Å | |
| Bond Length | C2 | C3 | ~1.52 Å | |
| Bond Length | C3 | C4 | ~1.50 Å | |
| Bond Length | C4 | C5 | ~1.35 Å | |
| Bond Length | C5 | O1 | ~1.37 Å | |
| Bond Angle | C5 | O1 | C2 | ~108° |
| Bond Angle | O1 | C2 | C3 | ~105° |
| Bond Angle | C2 | C3 | C4 | ~103° |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational modeling can predict these vibrational frequencies, aiding in the interpretation of experimental spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational modes and their corresponding frequencies can be determined. psu.edu
For this compound, the vibrational spectrum would be complex, with contributions from the dihydrofuran ring, the phenyl group, and the ethoxy group. A computational study on furan (B31954) and its hydrated derivatives, including 2,3-dihydrofuran, using DFT with the B3LYP functional and a 6-311G(d,p) basis set, provides a basis for understanding the expected vibrations of the core structure. researchgate.net Key vibrational modes would include C-H stretching of the aromatic and aliphatic protons, C=C stretching of the double bond in the dihydrofuran ring and the phenyl ring, C-O stretching of the ether linkages, and various bending and deformation modes of the rings.
Table 2: Predicted Vibrational Frequency Ranges for Key Functional Groups in this compound Note: These are general frequency ranges and the exact values for the target molecule would be obtained from specific DFT calculations.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Phenyl Ring | C-H Stretch | 3100 - 3000 |
| Dihydrofuran & Ethoxy | C-H Stretch (sp³) | 3000 - 2850 |
| Phenyl Ring | C=C Stretch | 1600 - 1450 |
| Dihydrofuran Ring | C=C Stretch | ~1650 |
| Ether Linkages | C-O Stretch | 1260 - 1000 |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into the energetics and structures of transient species like transition states and intermediates.
A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can locate these saddle points on the potential energy surface.
For reactions involving this compound, such as its ring-opening polymerization, transition state analysis would be key to understanding the reaction mechanism. researchgate.netresearchgate.net A computational study on the reaction of 2-methoxyfuran (B1219529) with a nitroalkene demonstrated the use of DFT (wb97xd/6-311+G(d,p)) to identify zwitterionic intermediates and transition states. nih.gov A similar approach for this compound would involve mapping the reaction coordinate for the proposed elementary steps, locating the transition state structures, and calculating their activation energies. This would reveal the most energetically favorable pathway for the reaction to proceed.
Computational studies can predict the most likely course of a reaction when multiple products are possible. By comparing the activation energies of the transition states leading to different products, the kinetic selectivity of a reaction can be determined.
In the context of this compound, this could be applied to its synthesis or its subsequent reactions. For instance, in reactions of related 5-(indolyl)2,3-dihydrofuran acetals, unexpected reactivity and stereoisomer-dependent reaction rates were observed, which could be rationalized through computational modeling of the different reaction pathways. mdpi.com For this compound, computational analysis could predict whether a reaction would proceed via, for example, a concerted or a stepwise mechanism, and which stereochemical outcome would be favored. A study on the reaction of 2-methoxyfuran showed that the formation of different adducts could be explained by analyzing the stability of various zwitterionic intermediates and the barriers to their interconversion. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
For this compound, an MEP surface analysis would reveal the electron-rich and electron-deficient regions of the molecule. Typically, red or yellow areas indicate negative electrostatic potential, corresponding to regions with a high electron density that are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack.
In this compound, the oxygen atoms of the ether functionalities would be expected to be regions of negative potential (red/yellow), making them likely sites for interaction with Lewis acids or electrophiles. The double bond within the dihydrofuran ring would also represent an electron-rich area. The hydrogen atoms, particularly those on the aromatic ring, would exhibit a more positive potential (blue/green). This information is crucial for understanding intermolecular interactions and predicting the initial steps of chemical reactions.
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure and stereochemical attributes of this compound are pivotal to its chemical behavior and potential applications. Computational chemistry provides a powerful lens through which to examine these features, offering insights into the molecule's conformational landscape and the likely stereochemical outcomes of its synthesis. While specific experimental and extensive theoretical data for this compound are not widely available in the published literature, we can extrapolate from computational studies on analogous substituted furan and dihydrofuran systems to understand the principles of its conformational analysis and stereochemical prediction.
Conformational analysis of this compound would primarily focus on the rotational barriers around its single bonds and the puckering of the dihydrofuran ring. The molecule possesses several key rotatable bonds: the C-O bond of the ethoxy group, the C-C bond connecting the phenyl group to the dihydrofuran ring, and the bonds within the dihydrofuran ring itself, which can adopt various envelope and twisted conformations.
Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in exploring these conformational possibilities. researchgate.netresearchgate.net DFT calculations can be employed to determine the equilibrium geometries of different conformers and the energy barriers that separate them. researchgate.net For instance, in a hypothetical conformational analysis, one would expect to identify several low-energy conformers corresponding to different orientations of the ethoxy and phenyl substituents relative to the dihydrofuran ring.
To illustrate the type of data generated in such a study, a hypothetical table of relative energies for different conformers of this compound, as would be calculated by DFT, is presented below.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C5-C(phenyl)-C(phenyl)) | Dihedral Angle (C3-C2-O-CH2) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 0° | 180° | 2.5 |
| B | 45° | 180° | 0.0 |
| C | 90° | 180° | 3.0 |
| D | 45° | 60° | 1.2 |
| E | 45° | -60° | 1.3 |
Note: This data is illustrative and intended to represent typical outputs of a computational conformational analysis.
In addition to conformational preferences, computational chemistry is a valuable tool for predicting the stereochemical outcome of reactions leading to molecules like this compound. The molecule has a stereocenter at the C2 position, and depending on the synthetic route, another could be present at the C5 position, leading to the possibility of diastereomers and enantiomers.
The prediction of stereoselectivity often involves the calculation of transition state energies for the formation of different stereoisomers. The stereoisomer formed via the lowest energy transition state is generally the one that is expected to be the major product. For example, in a hypothetical reaction to form this compound, the approach of the reactants can lead to either the R or S configuration at the C2 center. Computational modeling can elucidate the energetic favorability of each pathway.
A hypothetical representation of the calculated energy barriers for the formation of different stereoisomers is shown in the table below.
Table 2: Hypothetical Calculated Activation Energies for Stereoisomer Formation
| Stereoisomer | Transition State | Activation Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| (R)-2-Ethoxy-5-phenyl-2,3-dihydrofuran | TS-R | 15.2 | Major |
| (S)-2-Ethoxy-5-phenyl-2,3-dihydrofuran | TS-S | 16.8 | Minor |
Note: This data is for illustrative purposes to demonstrate the application of computational chemistry in stereochemical prediction.
The accuracy of these computational predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net Experimental validation, for example through NMR spectroscopy and X-ray crystallography, would be essential to confirm the computationally predicted structures and stereochemistry.
Reactivity and Transformations of 2 Ethoxy 5 Phenyl 2,3 Dihydrofuran
Regioselective and Stereoselective Functionalization
The unique structure of 2-Ethoxy-5-phenyl-2,3-dihydrofuran, featuring an electron-rich double bond and an allylic position, allows for a variety of selective functionalization reactions.
Oxidation Reactions
The enol ether double bond is the primary site for oxidative transformations. While specific studies on this compound are not extensively documented, the reactivity is analogous to that of other silyl (B83357) and alkyl enol ethers. A significant transformation in this class is the Rubottom oxidation. wikipedia.org This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the enol ether. organic-chemistry.org
The process begins with the epoxidation of the electron-rich double bond to form a siloxy or alkoxy oxirane intermediate. This strained three-membered ring then undergoes an acid-catalyzed ring-opening, leading to an oxocarbenium ion. A subsequent 1,4-rearrangement (a type of Brook rearrangement for silyl ethers) yields an α-alkoxy or α-siloxy carbonyl compound. wikipedia.org In the case of this compound, this pathway would be expected to produce an α-hydroxy-γ-lactone derivative after hydrolysis.
Table 1: Plausible Rubottom Oxidation of this compound
| Reactant | Reagent | Key Intermediate | Expected Product Type |
|---|
Another potential oxidative pathway involves palladium-catalyzed oxidation, which has been shown to convert alkyl enol ethers into α,β-unsaturated aldehydes (enals). acs.org
Reduction Reactions
The carbon-carbon double bond in the dihydrofuran ring can be selectively reduced to yield the corresponding saturated tetrahydrofuran (B95107) derivative. Catalytic hydrogenation is the most common method for this transformation. The hydrogenation of dihydrofurans, such as 2,5-dihydrofuran (B41785), to tetrahydrofuran is effectively achieved using palladium-based catalysts (e.g., Pd/Al₂O₃). gychbjb.comresearchgate.net
For this compound, this reaction would proceed via the addition of hydrogen across the double bond, converting the enol ether into a saturated ether linkage and yielding 2-ethoxy-5-phenyl-tetrahydrofuran. The stereochemistry of the product would depend on the catalyst and reaction conditions, with the hydrogen atoms typically adding to one face of the ring.
Table 2: Representative Reduction of a Dihydrofuran Ring
| Substrate | Catalyst | Product | Reference |
|---|---|---|---|
| 2,5-Dihydrofuran | Pd-Fe/γ-Al₂O₃ | Tetrahydrofuran | gychbjb.com |
Substitution Reactions
Substitution reactions on the 2,3-dihydrofuran (B140613) ring can occur at several positions. The C4 position is allylic to the ring's double bond, making it susceptible to radical substitution. Allylic halogenation, for instance with N-bromosuccinimide (NBS), can introduce a bromine atom at this position, which can then be displaced by various nucleophiles in subsequent S_N2 reactions. youtube.com
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are widely used to form substituted dihydrofurans. nih.gov While often employed in the synthesis of the ring itself, these methods highlight the reactivity of the C2 and C5 positions. For instance, the Heck arylation of 2,3-dihydrofuran with iodobenzene (B50100) using a palladium catalyst predominantly yields 2-phenyl-2,3-dihydrofuran (B8783652). nih.gov This demonstrates the possibility of functionalizing the ring through transition-metal-catalyzed C-H activation or cross-coupling pathways.
Ring-Opening and Rearrangement Reactions
The acetal (B89532) nature of the C2 position makes this compound susceptible to Lewis acid-catalyzed ring-opening and rearrangement reactions, which are powerful methods for constructing complex molecular architectures.
Reductive Rearrangements (e.g., 2-ethoxy-4-alkyl-2,3-dihydrofurans)
Reductive rearrangements of 2,3-dihydrofurans are less common than their oxidative or acid-catalyzed counterparts. However, other rearrangement pathways are known. For example, highly functionalized 2,3-dihydrofurans can undergo thermal rearrangements. A study on 4-cyano-5-ethoxy-3-methyl-3-(chromonyl)-2,3-dihydrofurans demonstrated a thermal rearrangement that converts the dihydrofuran ring into a cyclopropane (B1198618) derivative. rsc.org This transformation represents a reversal of the common vinylcyclopropane-to-cyclopentene rearrangement, driven by the specific substitution pattern of the starting material. While not a "reductive" rearrangement, it showcases the capacity of the dihydrofuran scaffold to undergo significant structural reorganization.
Ring-Opening Benzannulations
One of the most synthetically valuable transformations of 5-aryl-2,3-dihydrofuran acetals is the Lewis acid-catalyzed intramolecular ring-opening benzannulation. acs.orgorganic-chemistry.org This cascade reaction allows for the construction of functionalized benzo-fused aromatic and heterocyclic systems.
The reaction is typically catalyzed by a Lewis acid such as Aluminum triflate (Al(OTf)₃) or Ytterbium triflate (Yb(OTf)₃). rsc.orgorganic-chemistry.org The proposed mechanism involves several steps:
Acetal Hydrolysis: The Lewis acid, often assisted by a trace amount of water, promotes the opening of the dihydrofuran ring at the acetal position.
Prins-type Cyclization: The resulting carbocation intermediate is attacked by the pendant aryl or heteroaryl group at the C5 position in an intramolecular Prins-type cyclization.
Aromatization: The cyclic intermediate then undergoes elimination and aromatization to generate the final benzo-fused product.
Research on 5-(indolyl)-2,3-dihydrofuran acetals has shown that this method can produce functionalized 1-hydroxycarbazoles in high yields. rsc.org The choice of Lewis acid and the substitution pattern on the dihydrofuran ring can influence the reaction's efficiency and outcome. For example, studies have found that trans-substituted dihydrofurans often react faster than their cis-isomers under these conditions. rsc.org
Table 3: Lewis Acid-Catalyzed Ring-Opening Benzannulation Conditions
| Dihydrofuran Substrate | Catalyst | Solvent | Temperature | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(Indolyl)-2,3-dihydrofuran acetal | Yb(OTf)₃ (10 mol%) | Toluene | 70 °C | 1-Hydroxycarbazole | up to 90% | rsc.orgorgsyn.org |
| 5-(Indolyl)-2,3-dihydrofuran acetal | Al(OTf)₃ (10 mol%) / H₂O | Toluene | 70 °C | 1-Hydroxycarbazole | ~81% | rsc.orgorgsyn.org |
This powerful cascade reaction provides excellent regiocontrol and represents a key transformation in the synthetic utility of 2-alkoxy-5-aryl-2,3-dihydrofurans. organic-chemistry.org
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The reactivity of this compound in such transformations is a subject of scientific exploration.
[4+1] Cycloadditions with Enones and Diazo Compounds
While the direct participation of this compound as a substrate in [4+1] cycloadditions is not extensively documented, this class of reaction is a notable method for the synthesis of the dihydrofuran core itself. Copper-catalyzed asymmetric [4+1] cycloadditions of α,β-unsaturated ketones (enones) with diazoacetates have been established as an effective route to produce highly substituted 2,3-dihydrofurans. nih.govacs.org This process demonstrates high efficiency and stereoselectivity through the use of chiral bipyridine ligands. nih.gov
The reaction generally involves the copper-catalyzed interaction of an enone with a diazo compound. For instance, the reaction of chalcone (B49325) with tert-butyl diazoacetate in the presence of a copper catalyst and a planar-chiral bipyridine ligand yields a highly substituted 2,3-dihydrofuran. nih.gov This methodology has also been successfully applied to the synthesis of deoxy-C-nucleosides, where a vinylogous ester undergoes cycloaddition with an α-diazoacetate to furnish a sensitive 2,3-dihydrofuran intermediate. nih.gov
Although these examples highlight the synthesis of the dihydrofuran ring system, they underscore the chemical environment and potential for related transformations involving the this compound scaffold.
Diels-Alder Reactions for Fused Heterocyclic Systems
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings. wikipedia.org In the context of this compound, the endocyclic double bond can act as a dienophile, reacting with a conjugated diene to form fused heterocyclic systems. The reactivity in these reactions is governed by the electronic properties of both the diene and the dienophile, with electron-withdrawing groups on the dienophile typically accelerating the reaction. nih.gov
While specific examples involving this compound are not prevalent in the literature, the general reactivity of the furan (B31954) scaffold in Diels-Alder reactions is well-studied. Furans, typically acting as the diene component, react with dienophiles to form 7-oxanorbornene adducts. nih.gov The reactivity and selectivity of these reactions are influenced by substituents on the furan ring. rsc.org For non-aromatic dihydrofurans, the double bond's ability to act as a dienophile is key. The development of fused heterocyclic systems via this route holds potential for creating complex molecular architectures.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond. These reactions are of great utility in organic synthesis for increasing molecular complexity.
Heck Reactions with Aryl Halides
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.govresearchgate.net The arylation of 2,3-dihydrofuran is a well-explored model system for studying regioselectivity and enantioselectivity in such reactions. nih.govresearchgate.netresearchgate.net The reaction of 2,3-dihydrofuran with aryl halides, such as iodobenzene, typically occurs exclusively at the C2 position of the dihydrofuran ring. nih.govresearchgate.net As a result of double bond migration, a mixture of products can be formed, with 2-aryl-2,3-dihydrofuran often being the thermodynamically favored product. nih.govresearchgate.net
In the case of this compound, the presence of the ethoxy group at the 2-position and the phenyl group at the 5-position would influence the regiochemical outcome of the Heck reaction on the double bond. However, detailed studies on this specific substrate are limited. Research on the Heck arylation of the parent 2,3-dihydrofuran provides valuable insights. Various palladium precursors, including Pd(OAc)₂, Pd₂(dba)₃, and [PdCl(allyl)]₂, have been successfully employed. nih.govresearchgate.netrsc.org The use of chiral ionic liquids as additives has been shown to induce enantioselectivity, leading to the formation of chiral 2-aryl-2,3-dihydrofurans with high enantiomeric excess. researchgate.netrsc.org
Below is a table summarizing the results of the Heck arylation of 2,3-dihydrofuran with iodobenzene using different palladium precursors and chiral ionic liquids (CILs).
| Palladium Precursor | Chiral Ionic Liquid (CIL) | Conversion of PhI (%) | Yield of 2-phenyl-2,3-dihydrofuran (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | [NBu₄][L-PRO] | - | - | >99 | researchgate.net |
| Pd₂(dba)₃ | [BA][L-PRO] | - | - | 10-13.3 | nih.gov |
| [PdCl(allyl)]₂ | [NBu₄][L-LAC] | 72.1 | - | <5 | nih.gov |
| PdCl₂(PPh₃)₂ | [NBu₄][L-LAC] | 67.7 | 59.2 | 4.3-5.5 | nih.govresearchgate.net |
| PdCl₂(cod) | [BA][L-PRO] | - | - | 4.4-8.6 | nih.gov |
Data is for the reaction of 2,3-dihydrofuran with iodobenzene. PhI = Iodobenzene.
Intramolecular Hydroamination and Hydroalkoxylation
Intramolecular hydroamination and hydroalkoxylation are efficient methods for the synthesis of nitrogen- and oxygen-containing heterocycles. These reactions typically require a molecule containing both an alkene and a suitably positioned amine or alcohol functionality. For a molecule like this compound to undergo such a reaction, it would need to be derivatized to include a tethered amino or hydroxyl group.
While there are no direct reports of intramolecular hydroamination or hydroalkoxylation of a pre-formed this compound, these reactions are used to construct the dihydrofuran ring itself. For example, the iron-catalyzed intramolecular hydroamination and hydroalkoxylation of α-allenic amines and alcohols provide a route to 2,3-dihydropyrroles and 2,3-dihydrofurans. organic-chemistry.org Similarly, gold-catalyzed intramolecular hydroalkoxylation of hydroxyallenic esters can selectively produce 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans. acs.org
Oxyboration Reactions
Oxyboration is a reaction that involves the addition of a boron-oxygen bond across a double bond. This process can be utilized to introduce both a boron and an oxygen functionality onto a molecule in a single step. There is limited specific information on the oxyboration of this compound.
However, research has shown that an oxyboration reaction can be employed to synthesize borylated dihydrofurans from other starting materials. This method provides a single regioisomer of the borylated heterocycle, which is a significant advantage over other C-H activation routes. The reaction can proceed directly from alcohols or via a hydroboration-oxyboration sequence starting from a ketone.
Conversion to other Heterocyclic Scaffolds (e.g., Furans, Pyrroles, Carbazoles)
The transformation of this compound and its derivatives into other heterocyclic systems such as furans, pyrroles, and carbazoles highlights its utility as a synthetic intermediate. These conversions often proceed through acid-catalyzed or metal-mediated pathways, leveraging the inherent reactivity of the dihydrofuran acetal moiety.
Conversion to Furans:
The conversion of 2,3-dihydrofuran acetals to the corresponding furans can occur through an elimination reaction. For instance, in the synthesis of certain dihydrofuran acetals, the formation of a furan byproduct is observed. This suggests that the dihydrofuran can act as a transient intermediate that, under certain conditions such as the presence of a copper promoter, readily undergoes elimination of the ethoxy group to yield the more conjugated furan system. mdpi.com This transformation is essentially a dehydration, where the ethoxy group and a neighboring hydrogen atom are removed to introduce a double bond and form the aromatic furan ring.
Conversion to Pyrroles:
The synthesis of pyrroles from this compound can be achieved through a reaction pathway analogous to the Paal-Knorr pyrrole (B145914) synthesis. This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. In the case of this compound, acid-catalyzed hydrolysis of the acetal would unmask a γ-hydroxy ketone, which exists in equilibrium with its ring-opened 1,4-dicarbonyl tautomer. Subsequent condensation with an amine would lead to the formation of the corresponding N-substituted pyrrole.
While direct literature on this specific transformation with this compound is not abundant, the conversion of structurally similar 2,5-dimethoxytetrahydrofuran (B146720) to a wide array of N-substituted pyrroles is well-documented. organic-chemistry.org This reaction proceeds efficiently in the presence of a catalytic amount of iron(III) chloride in water, reacting with various amines and sulfonamides to produce the desired pyrroles in good to excellent yields. organic-chemistry.org This established methodology strongly supports the feasibility of converting this compound to 1-substituted-2-phenylpyrroles. A general two-step method for preparing substituted pyrroles from dihydrofurans has also been developed, further underscoring the synthetic utility of dihydrofurans as precursors to pyrroles. tandfonline.com
Conversion to Carbazoles:
A significant application of dihydrofuran acetals is their conversion into the carbazole (B46965) framework. Specifically, 5-(indolyl)-2,3-dihydrofuran acetals undergo a Lewis acid-catalyzed intramolecular ring-opening benzannulation to produce 1-hydroxycarbazole-2-carboxylates in high yields. mdpi.com This reaction provides a powerful tool for the synthesis of functionalized carbazoles, which are important structural motifs in numerous natural products and pharmacologically active compounds.
The process is initiated by the reaction of an enol ether with an α-diazo-β-indolyl-β-ketoester to form the key 5-(indolyl)-2,3-dihydrofuran acetal intermediate. mdpi.com Treatment of this intermediate with a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃), triggers the ring-opening and subsequent intramolecular cyclization onto the indole (B1671886) nucleus, followed by aromatization to afford the carbazole. mdpi.com
The efficiency of this transformation is demonstrated in the conversion of various substituted dihydrofuran acetals to their corresponding carbazoles. For example, a 2-ethoxy-3-methyl-substituted dihydrofuran derivative converts to the corresponding carbazole-2-carboxylate in a 58% yield. mdpi.com The reaction conditions and yields for the conversion of several dihydrofuran acetals to carbazoles are summarized in the table below.
| Dihydrofuran Substrate (Starting Material) | Lewis Acid Catalyst | Product (Carbazole Derivative) | Yield (%) | Reference |
| 2-Ethoxy-5-(1-methyl-1H-indol-2-yl)-2,3-dihydrofuran-3-carboxylate | Yb(OTf)₃ | 1-Hydroxy-9-methyl-9H-carbazole-2-carboxylate | 90 | mdpi.com |
| 2-Ethoxy-3-methyl-5-(1-methyl-1H-indol-2-yl)-2,3-dihydrofuran-3-carboxylate | Yb(OTf)₃ | 1-Hydroxy-4,9-dimethyl-9H-carbazole-2-carboxylate | 58 | mdpi.com |
| 2-Ethoxy-3-ethyl-5-(1-methyl-1H-indol-2-yl)-2,3-dihydrofuran-3-carboxylate | Yb(OTf)₃ | 4-Ethyl-1-hydroxy-9-methyl-9H-carbazole-2-carboxylate | 42 | mdpi.com |
| 2-Methoxy-5-(4-chlorophenyl)-2,3-dihydrofuran | Yb(OTf)₃ | 7-Chloro-1-hydroxycarbazole | 5 | mdpi.com |
| 2-Methoxy-5-(4-chlorophenyl)-2,3-dihydrofuran | Al(OTf)₃/H₂O | 7-Chloro-1-hydroxycarbazole | 19 | mdpi.com |
In some cases, the formation of a furan can be a competing side reaction. For instance, with a 2-(4-chlorophenyl)-2-methoxy dihydrofuran, elimination to the corresponding furan was the predominant outcome when using certain Lewis acids. mdpi.com This highlights the delicate balance between the desired ring-opening annulation and the elimination pathway.
Applications of 2 Ethoxy 5 Phenyl 2,3 Dihydrofuran and Its Structural Analogues in Complex Molecule Synthesis
Dihydrofurans as Versatile Building Blocks for Advanced Organic Synthesis
Dihydrofurans are widely recognized as versatile building blocks in advanced organic synthesis. Their importance is underscored by their prevalence in a multitude of biologically active natural products and synthetic compounds. sioc-journal.cn The dihydrofuran core is a key structural motif that organic chemists utilize for the construction of more complex molecular architectures. sioc-journal.cnorganic-chemistry.org The development of efficient synthetic methods to access these scaffolds is of significant interest in both organic and medicinal chemistry. sioc-journal.cn
The utility of dihydrofurans as building blocks is enhanced by the various synthetic strategies available for their preparation and modification. For instance, iterative cross-coupling (ICC) techniques, which involve the sequential joining of simple, stable chemical "building blocks," have been developed to construct complex small molecules. researchgate.net The expansion of these methods to include reverse-polarity ICC allows for a broader range of building blocks to be used, increasing the efficiency and scope of complex molecule synthesis. researchgate.net
Furthermore, dihydrofuran derivatives can be synthesized through various catalytic processes, including metal-free oxidative cyclizations and transition metal-catalyzed reactions. organic-chemistry.orgresearchgate.net These methods provide access to a diverse array of dihydrofuran scaffolds, such as spiro-dihydrofurans and amino dihydrofurans, which can serve as isosteres for other important chemical groups like anti-vicinal amino alcohols. organic-chemistry.org The ability to construct stereochemically dense and functionally diverse dihydrofurans highlights their role as foundational components for the synthesis of complex and pharmacologically significant molecules. rsc.org
Role in Natural Product Synthesis
The dihydrofuran motif is a common feature in a wide array of natural products, many of which exhibit significant biological activities. journals.co.za This has made the development of synthetic strategies targeting the dihydrofuran core a key area of research in the total synthesis of these complex molecules. nih.gov
Several important natural products contain a dihydrofuran ring as a core structural element. While the specific compound 2-Ethoxy-5-phenyl-2,3-dihydrofuran may not be a direct precursor in the synthesis of all of these, the general dihydrofuran scaffold is central to their architecture.
Sarcophytoxide: This marine natural product, isolated from soft corals of the genus Sarcophyton, possesses a dihydrofuran ring within its cembrane (B156948) diterpenoid structure. Its synthesis has been a target for organic chemists, often involving strategies to construct the furan (B31954) or dihydrofuran moiety at a key step.
Clerodin: The clerodane diterpenes are a large family of natural products characterized by a decalin skeleton and a side chain that frequently includes a furan or a dihydrofuran ring. rsc.org For instance, some crotonolides, which are clerodane diterpenes, feature a 2,5-dihydrofuran (B41785) ring in their side chain. rsc.org
Austocystins: These mycotoxins, produced by Aspergillus ustus, feature a complex heterocyclic system that includes a bisdihydrofuran moiety. nih.gov Synthetic approaches to austocystin A have involved the creation of a furanolactone intermediate which is then converted into the characteristic bisdihydrofuran system. nih.gov
The presence of the dihydrofuran core in these and other natural products like azadirachtin (B1665905) and bicunningines A and B underscores the importance of this heterocyclic system in biologically active molecules. mdpi.com
A variety of synthetic strategies have been developed to construct dihydrofuran-containing bioactive compounds. These methods often focus on the stereoselective formation of the dihydrofuran ring, which can be a challenging yet crucial step in the total synthesis of a natural product.
One prominent strategy is the use of ring-closing metathesis (RCM) to form the dihydrofuran ring from an acyclic precursor. nih.gov This method has been successfully applied in the synthesis of numerous natural products. Other powerful techniques include intramolecular cycloadditions and palladium-catalyzed reactions. For example, the Heck reaction of 2,3-dihydrofuran (B140613) with aryl halides can be used to introduce substituents at the 2-position, leading to structures analogous to this compound.
Biocatalytic strategies have also emerged as a powerful tool for the enantioselective synthesis of complex dihydrobenzofurans, which are key pharmacophores in many bioactive molecules. rsc.org Furthermore, multicomponent reactions offer an efficient pathway to assemble fused trans-2,3-dihydrofuran derivatives in a single step from simple starting materials. journals.co.za These diverse synthetic methodologies provide chemists with a robust toolbox for the construction of a wide range of bioactive compounds based on the dihydrofuran scaffold.
Development of Novel Heterocyclic Scaffolds for Medicinal Chemistry Research
The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with over 85% of biologically active compounds containing a heterocycle. Dihydrofuran and its analogues represent a "privileged scaffold" that can be modified to interact with a variety of biological targets. The furan ring's electron-rich nature and aromaticity contribute to its ability to form strong interactions with enzymes and receptors, while also potentially enhancing metabolic stability and bioavailability.
The versatility of the dihydrofuran scaffold allows for the creation of large libraries of compounds for drug discovery programs. sioc-journal.cn Synthetic chemists can readily introduce a wide range of functional groups onto the dihydrofuran core, enabling the fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity to optimize the ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles of potential drug candidates.
Dihydrofuran scaffolds are particularly valuable in the design of mimetics for biologically crucial molecules like carbohydrates and nucleosides. The tetrahydrofuran (B95107) ring is a core component of the sugar moiety in DNA and RNA, making dihydrofuran-based structures attractive candidates for the development of novel nucleoside analogues.
While direct examples of this compound being used for this purpose are not prominent, the general principle is well-established. Synthetic methods have been developed to create C-aryl nucleoside analogues where an aromatic ring is attached to different positions of the glycone (sugar) moiety. researchgate.net Dihydrobenzofuran cores have been used to synthesize novel nucleoside analogues, demonstrating the utility of this scaffold in mimicking the natural sugar component. nih.gov The synthesis of deoxy-C-nucleosides has been achieved through catalytic asymmetric [4+1] cycloadditions that form highly substituted 2,3-dihydrofurans. organic-chemistry.org
Similarly, the structural similarity of the dihydrofuran ring to the pyranose form of sugars has led to the development of carbohydrate analogues. These mimics can act as inhibitors of carbohydrate-processing enzymes, such as glycosidases, which are involved in various disease states. For example, polyhydroxylated piperidines, where the endocyclic oxygen of the sugar is replaced by nitrogen, are a well-known class of glycomimetics. The synthesis of carbohydrate analogues where the core ring is a tetrahydrofuran or dihydrofuran is an active area of research aimed at developing new therapeutic agents.
The biological relevance of dihydrofuran-based scaffolds is extensive and well-documented. These structures are found in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.
The following table summarizes some of the demonstrated biological activities of compounds containing dihydrofuran and related furan scaffolds:
| Biological Activity | Scaffold Type | Reference(s) |
| Anti-inflammatory | Dihydrofuran-2(3H)-one derivatives | |
| Analgesic | Dihydrofuran-2(3H)-one derivatives | |
| Anticancer | Anthrafurandione analogues | |
| Anti-proliferative | Furan-based scaffolds | |
| Antimicrobial | Dihydrofuran derivatives | mdpi.com |
| Antiviral | Furan-based scaffolds | |
| Antioxidant | Furan moiety with pyridine (B92270) and imidazole | |
| Angiogenesis Inhibition | Cortistatin A (contains a furan ring) |
The development of sustainable and biocompatible materials has also highlighted the potential of furan-based polymers. For instance, enzymatically synthesized furan-based copolymers have shown promise as biodegradable scaffolds for tissue engineering, demonstrating good biocompatibility and mechanical properties. This broad spectrum of biological activity solidifies the importance of the dihydrofuran scaffold in the ongoing search for new and effective therapeutic agents.
Emerging Applications in Materials Chemistry and Dyes
The unique structural features of the 2,3-dihydrofuran ring, combined with the electronic influence of its substituents, position this compound and its analogues as compounds of growing interest in the fields of materials chemistry and dye synthesis. The dihydrofuran core offers a flexible, non-aromatic but potentially convertible scaffold, while the phenyl and ethoxy groups provide avenues for tuning electronic and photophysical properties. Research into related furan- and dihydrofuran-based systems highlights the potential applications for this class of compounds in creating advanced materials with tailored functionalities.
Applications in Materials Chemistry
The exploration of furan-containing heterocycles in materials science has largely focused on fully aromatic furan units for the development of π-conjugated polymers. These polymers are promising for a new generation of optoelectronic devices due to their light weight, solution processability, and the ability to finely tune their structures and properties. researchgate.net While this compound itself is not a fully conjugated system, its structural motifs are relevant to several emerging areas.
Conjugated Polymers:
Furan-based conjugated polymers are increasingly being investigated for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netrsc.org Scientists have found that replacing traditional thiophene (B33073) units with furan can enhance solubility and processability in more environmentally friendly solvents without significantly compromising electronic performance. acs.org For instance, a furanyl-diketopyrrolopyrrole polymer (PFDPPTT-Si) processed with non-chlorinated solvents exhibited high charge mobility, demonstrating a significant step toward environmentally compatible electronics. acs.org
The synthesis of these polymers often involves methods like direct C-H arylation of oligofurans, which allows for the creation of high-molecular-weight polymers with tunable bandgaps. rsc.org Adjusting the length and substitution of the oligofuran building blocks can tune the polymer's properties across the visible to near-infrared regions. rsc.org The phenyl group in this compound suggests its potential use as a monomer or building block, where the phenyl substituent could influence the polymer's final electronic and physical properties.
Table 1: Comparison of Furan- and Thiophene-Based Polymers
| Polymer Type | Key Feature | Advantage | Application Example |
|---|---|---|---|
| Furan-containing Polymers | Enhanced solubility in non-halogenated solvents acs.org | Environmentally benign solution processing acs.org | Organic Field-Effect Transistors (OFETs) acs.org |
| Thiophene-containing Polymers | Well-established performance | High charge mobility | Organic Solar Cells, OFETs |
Photochromic Materials:
Photochromic compounds, which undergo reversible color changes upon exposure to light, are crucial for developing high-density optical data storage, molecular switches, and photosensitive inks. hku.hk The performance of these materials, often based on diarylethene structures, can be fine-tuned by incorporating various heterocyclic compounds. hku.hk The dihydrofuran ring system, as a heterocycle, has the potential to be integrated into such photochromic systems. The substituents (ethoxy and phenyl groups) on the dihydrofuran ring could be modified to perturb the photophysical properties, offering a strategy for designing new, robust, and thermally stable photochromic materials. hku.hk
Applications in Dyes
The structural characteristics of this compound are highly relevant to the design of novel dyes. The phenyl group, in particular, is a common feature in many dye structures and is known to significantly influence their photophysical properties, such as fluorescence and color. rsc.org
Fluorescent Dyes:
The substitution pattern on a fluorophore's core structure is a critical factor in controlling its fluorescence efficiency. Studies on fluorescein (B123965) derivatives have shown that substituents on the phenyl ring, even when not directly connected to the primary fluorophore, have a remarkable effect on fluorescence quantum yield and lifetime. rsc.org The introduction of either electron-donating (e.g., amino) or electron-withdrawing (e.g., nitro) groups on the phenyl moiety can lead to fluorescence quenching through intramolecular photoinduced electron transfer (PET). rsc.org
This principle suggests that the phenyl group in analogues of this compound could be functionalized to create a new class of fluorescent probes and sensors. By strategically adding different functional groups to the phenyl ring, it may be possible to modulate the dye's emission properties in response to its environment.
Table 2: Effect of Phenyl Substitution on Fluorescein Fluorescence
| Substituent on Phenyl Ring | Effect on Fluorescence | Mechanism |
|---|---|---|
| Amino (strong donor) | Substantial quenching rsc.org | Intramolecular Photoinduced Electron Transfer (PET) rsc.org |
| Nitro (strong acceptor) | Substantial quenching rsc.org | Intramolecular Photoinduced Electron Transfer (PET) rsc.org |
| t-Butyl | Smaller decrease in fluorescence rsc.org | Minor influence on PET rsc.org |
Azo Dyes:
Heterocyclic compounds are fundamental building blocks for a wide range of azo dyes. Thiophene-based azo dyes, for example, are known to produce brilliant blue to red colors and are used for dyeing polyester (B1180765) and other synthetic fibers. sapub.orgresearchgate.net The color of these dyes is highly dependent on the electronic nature of the substituents on the heterocyclic ring. sapub.org Given the structural similarities between thiophene and furan, dihydrofuran-based structures could potentially serve as novel precursors for azo dyes. The 5-phenyl group could act as part of the chromophoric system, and the dihydrofuran ring could be functionalized with a diazotizable amino group to create new dye structures with unique shades and fastness properties.
Future Research Directions and Perspectives
Development of More Sustainable Synthetic Methodologies
The advancement of green chemistry principles offers substantial opportunities to refine the synthesis of 2-Ethoxy-5-phenyl-2,3-dihydrofuran, moving beyond traditional methods toward more environmentally benign and efficient processes. Future research should focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas for development include:
Photocatalysis and Iron Catalysis : The combination of photocatalysis with earth-abundant metal catalysts like iron presents a promising avenue. organic-chemistry.org Such systems can enable tandem reactions, like the difunctionalization of alcohols, under mild conditions, offering significant economic and environmental benefits. organic-chemistry.org
Electrosynthesis : Electrochemical methods provide a green alternative by using electrons as reagents, which can reduce the reliance on chemical oxidants or reductants. rsc.org Research into electrosynthesis with ultra-low concentrations of supporting electrolytes could make the industrial-scale production of dihydrofuran derivatives more viable. rsc.org
Flow Chemistry : Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters compared to batch processes. youtube.com For the synthesis of this compound, flow chemistry could enable the safe handling of reactive intermediates and improve reaction efficiency and selectivity through precise control of temperature, pressure, and mixing. youtube.com
Renewable Feedstocks and Solvents : A core principle of green chemistry is the use of renewable raw materials. youtube.com Future syntheses could explore the use of biomass-derived starting materials. Additionally, replacing conventional solvents with greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) which can be derived from biomass, would significantly improve the sustainability profile of the synthesis. youtube.com
Organocatalysis : Base-free organocatalytic methods, such as those employing compounds like 2-(bromomethyl)naphthalene (B188764) to promote rearrangements, can provide access to 2,3-dihydrofurans without the need for metal catalysts, simplifying purification and reducing metallic waste. organic-chemistry.org
| Synthetic Aspect | Conventional Approach | Proposed Sustainable Alternative | Potential Advantages |
| Catalyst | Stoichiometric reagents, precious metal catalysts (e.g., Palladium, Rhodium). rsc.orgnih.gov | Iron-based catalysts, organocatalysts, photocatalysts. organic-chemistry.orgrsc.org | Lower cost, reduced toxicity, milder reaction conditions. |
| Energy Input | High-temperature reflux. | Visible light (photocatalysis), electricity (electrosynthesis). organic-chemistry.orgrsc.org | Reduced energy consumption, enhanced safety. |
| Solvents | Chlorinated solvents, non-renewable ethers (e.g., THF). youtube.com | Biomass-derived solvents (e.g., 2-MeTHF), solvent-free conditions. organic-chemistry.orgyoutube.com | Reduced environmental impact, lower toxicity. |
| Process | Batch synthesis. | Continuous flow synthesis. youtube.com | Improved safety, scalability, and process control. |
Exploration of Novel Reactivity Patterns
The inherent reactivity of the 2,3-dihydrofuran (B140613) core in this compound is ripe for further exploration. The interplay between the enol ether functionality and the phenyl substituent can be harnessed to develop novel transformations and construct complex molecular architectures.
Future research should investigate:
Cycloaddition Reactions : The double bond in the dihydrofuran ring is a prime candidate for various cycloaddition reactions. While [4+1] and [3+2] cycloadditions are known for producing substituted dihydrofurans, exploring Diels-Alder ([4+2]) reactions where this compound acts as the dienophile could yield complex, fused-ring systems. organic-chemistry.orgacs.org The enantioselective synthesis of such products could be achieved using chiral catalysts. rsc.org
Ring-Opening Benzannulations : Lewis acid-catalyzed ring-opening of the dihydrofuran acetal (B89532), followed by intramolecular cyclization, has been used to synthesize carbazole (B46965) and other polycyclic aromatic frameworks. mdpi.com Applying this strategy to this compound, particularly with different (hetero)aryl groups attached, could provide a modular route to functionalized naphthalenes, benzofurans, and other valuable scaffolds. mdpi.com
Asymmetric Arylation and Functionalization : Palladium-catalyzed Heck reactions are effective for arylating the dihydrofuran ring. organic-chemistry.orgnih.govorganic-chemistry.org Future work could focus on developing highly enantioselective versions of these reactions to produce chiral 2-aryl-2,3-dihydrofurans. acs.org Exploring the reactivity of the 2-lithio derivative, formed by treatment with butyl lithium, could also serve as a versatile intermediate for introducing a wide range of electrophiles. wikipedia.org
Intramolecular Silyl (B83357) Nitronate Cycloadditions (ISNC) : This method has been used to create novel dihydrofuranyl ketones from propargylic nitroethers. nih.gov Investigating analogous transformations starting with precursors related to this compound could lead to new classes of functionalized ketones.
| Reaction Type | Potential Reagents/Catalysts | Target Product Class | Significance |
| [4+2] Cycloaddition | Electron-deficient dienes, Lewis acid catalysts. acs.org | Fused polycyclic ethers. | Access to complex natural product-like scaffolds. |
| Ring-Opening Benzannulation | Lewis acids (e.g., Sc(OTf)₃), (hetero)aryl precursors. mdpi.com | Substituted naphthalenes, benzofurans, carbazoles. mdpi.com | Modular synthesis of photo- and electro-active materials. |
| Enantioselective Arylation | Aryl triflates, chiral palladium complexes (e.g., with PHOX ligands). acs.org | Chiral 2,5-disubstituted dihydrofurans. | Synthesis of optically active building blocks for pharmaceuticals. |
| Ring-Opening with Nucleophiles | Hydrazine, strong bases. researchgate.net | Hydroxypyrazolines, α-hydroxy acids. researchgate.net | Generation of diverse functional groups from a common intermediate. |
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby accelerating experimental discovery. Applying these methods to this compound can guide synthetic efforts and predict its potential utility.
Future computational studies should include:
Density Functional Theory (DFT) Calculations : DFT can be used to model the geometric and electronic structure of the molecule. researchgate.netnih.gov Calculations of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP) can offer insights into its reactivity and sites susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, DFT can be employed to model transition states and reaction pathways for the novel reactions proposed, helping to rationalize experimental outcomes and optimize conditions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling : If this compound and its derivatives are explored for biological applications, QSAR modeling will be crucial. nih.gov By building mathematical models that correlate structural features (descriptors) with biological activity, QSAR can predict the potency of new, unsynthesized analogs. nih.govyoutube.com This allows for the rational design of more effective compounds and the prioritization of synthetic targets. youtube.com
Molecular Docking : To explore potential pharmaceutical applications, molecular docking studies can simulate the binding of this compound and its derivatives within the active site of biological targets like enzymes or receptors. nih.gov This provides hypotheses about the mechanism of action and identifies key intermolecular interactions that can be enhanced through structural modification.
| Computational Method | Predicted Properties/Outputs | Application to this compound |
| Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution, reaction energy profiles, spectroscopic data (IR, NMR). researchgate.netnih.govyoutube.com | Predict sites of reactivity, elucidate reaction mechanisms, rationalize stereochemical outcomes, confirm experimental structures. |
| QSAR Modeling | Predicted biological activity (e.g., IC₅₀), identification of key molecular descriptors. nih.govnih.gov | Guide the design of derivatives with enhanced biological activity (e.g., as potential enzyme inhibitors or antimicrobial agents). |
| Molecular Docking | Binding affinity (docking score), binding pose, key intermolecular interactions (e.g., hydrogen bonds). nih.govresearchgate.net | Identify potential biological targets, propose a mechanism of action at the molecular level, guide lead optimization in drug discovery. |
Expansion of Applications in Diverse Chemical Fields
The structural attributes of this compound make it an attractive building block for creating functional molecules and materials. Research should aim to leverage this potential in fields beyond traditional organic synthesis.
Promising areas for application include:
Medicinal Chemistry : Dihydrofuran rings are core components of numerous biologically active natural products and synthetic drugs. rsc.org The compound can serve as a scaffold for creating libraries of novel compounds to be screened for various therapeutic activities. Its potential conversion to carbazoles is particularly noteworthy, as the carbazole framework is found in many bioactive molecules. mdpi.com
Materials Science : Carbazoles and related polyaromatic structures derived from dihydrofuran precursors are known for their applications in optoelectronic materials. mdpi.com Specifically, they are used as fluorescent dyes for bioimaging and as components of conductive polymers for organic light-emitting diodes (OLEDs), transistors, and photovoltaic devices. mdpi.com this compound could serve as a key intermediate for novel, custom-functionalized carbazoles with tailored electronic and photophysical properties.
Agrochemicals : Heterocyclic compounds form the backbone of many modern pesticides and herbicides. The dihydrofuran motif could be incorporated into new molecular designs to develop next-generation agrochemicals with novel modes of action.
Natural Product Synthesis : Dihydrofurans are key intermediates in the total synthesis of complex natural products, including acetogenins (B1209576) and polyether antibiotics. rsc.org The specific substitution pattern of this compound could make it a valuable precursor in the stereoselective synthesis of certain classes of natural products.
| Application Field | Specific Role of this compound | Example Target Molecules/Materials |
| Medicinal Chemistry | Versatile scaffold and synthetic intermediate. mdpi.comrsc.org | Novel carbazole-based anticancer agents, enzyme inhibitors, scaffolds for antibiotic discovery. |
| Materials Science | Precursor to functionalized polyaromatic systems. mdpi.com | Carbazole derivatives for OLEDs, fluorescent probes for biosensing, conductive polymers. |
| Agrochemicals | Core heterocyclic building block. | Novel fungicides or herbicides with unique substitution patterns. |
| Natural Product Synthesis | Chiral building block for complex targets. rsc.org | Analogs of acetogenins, polyether marine natural products. |
Q & A
Q. Basic
- Electron-withdrawing groups : Substituents like ethoxy (C2) enhance ring stability by reducing electron density, slowing dimerization .
- Steric hindrance : Bulky groups (e.g., diphenylphosphinoyl) at C4 or C5 positions hinder nucleophilic attacks, directing reactivity to specific sites .
How are asymmetric syntheses of dihydrofurans optimized for enantiomeric excess?
Q. Advanced
- Chiral auxiliaries : Phosphine oxide catalysts (e.g., in ) induce steric control during cyclopropane or dihydrofuran formation, achieving >90% ee in some cases.
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize ionic intermediates in Heck reactions, improving enantioselectivity .
What kinetic data are critical for scaling up dihydrofuran syntheses?
Q. Advanced
- Dimerization rates : Second-order rate constants (e.g., Table 1 in ) guide reaction quenching to avoid byproducts.
- Activation parameters : ΔH and ΔS values inform temperature optimization. For example, lower ΔH allows room-temperature reactions .
How do substituents on the dihydrofuran ring affect biological activity?
Q. Basic
- Phenyl groups : Enhance lipophilicity and π-stacking with biological targets (e.g., enzymes), as seen in analogs with antimicrobial properties .
- Ethoxy groups : Improve metabolic stability by resisting hydrolysis, a feature explored in drug candidate synthesis .
What are the challenges in characterizing dihydrofuran stereoisomers?
Q. Advanced
- Chiral chromatography : Requires specialized columns (e.g., Chiralpak IA) to resolve enantiomers, as seen in ’s diastereomer separation.
- X-ray crystallography : Resolves absolute configuration, as demonstrated for hexasubstituted dihydrofurans in .
How are Friedel-Crafts cyclizations applied to dihydrofuran synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
